molecular formula C9H14N2O2 B12921018 2-tert-Butyl-6-methoxypyrimidin-4(3H)-one CAS No. 117291-75-5

2-tert-Butyl-6-methoxypyrimidin-4(3H)-one

Cat. No.: B12921018
CAS No.: 117291-75-5
M. Wt: 182.22 g/mol
InChI Key: WTRJNJSYUUFXIL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a methoxy-substituted pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-methoxypyrimidine
  • 2-(tert-Butyl)-6-hydroxypyrimidine
  • 2-(tert-Butyl)-6-chloropyrimidine

Uniqueness

2-(tert-Butyl)-6-methoxypyrimidin-4(1H)-one is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

117291-75-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-tert-butyl-4-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)8-10-6(12)5-7(11-8)13-4/h5H,1-4H3,(H,10,11,12)

InChI Key

WTRJNJSYUUFXIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)OC

Origin of Product

United States

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